4-Methyl-2-(4-nitrophenyl)-1,3-thiazole 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 109029-42-7
VCID: VC5328191
InChI: InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3
SMILES: CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole

CAS No.: 109029-42-7

Cat. No.: VC5328191

Molecular Formula: C10H8N2O2S

Molecular Weight: 220.25

* For research use only. Not for human or veterinary use.

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole - 109029-42-7

Specification

CAS No. 109029-42-7
Molecular Formula C10H8N2O2S
Molecular Weight 220.25
IUPAC Name 4-methyl-2-(4-nitrophenyl)-1,3-thiazole
Standard InChI InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3
Standard InChI Key BMJCMCZSVYVDCN-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The 4-methyl group introduces steric and electronic effects, while the 4-nitrophenyl substituent contributes strong electron-withdrawing properties due to the para-nitro group. Computational models of similar systems, such as 4-methyl-2-(4-methyl-2-nitrophenyl)-1,3-thiazole, reveal planar molecular geometries with dihedral angles between aromatic rings often below 5°, as observed in crystallographic studies of related nitro-substituted thiazoles .

Table 1: Comparative Structural Data for Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Methyl-2-(4-nitrophenyl)-1,3-thiazoleC₁₀H₉N₃O₂S235.274-CH₃, 2-(4-NO₂-C₆H₄)
2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole C₁₀H₇ClN₂O₂S254.692-ClCH₂, 4-(4-NO₂-C₆H₄)
N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine C₁₀H₈N₄O₃S264.26N-CH₃, N-NO, 4-(4-NO₂-C₆H₄)

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-methyl-2-(4-nitrophenyl)-1,3-thiazole likely involves one of two approaches:

  • Hantzsch Thiazole Synthesis: Condensation of a 4-nitrophenyl-substituted thioamide with α-haloketones. For example, reacting 4-nitrothiobenzamide with chloroacetone could yield the target compound after cyclization.

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between a 4-methylthiazole-2-boronic acid and 4-nitroiodobenzene .

Key Challenges:

  • Nitro groups are susceptible to reduction under common catalytic hydrogenation conditions, necessitating protective strategies during synthesis.

  • Steric hindrance from the 4-methyl group may slow coupling reactions, requiring elevated temperatures or bulky ligands .

Functionalization and Derivatives

The nitro group on the phenyl ring serves as a versatile handle for further modifications:

  • Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to aminophenyl-thiazole derivatives with enhanced biological activity .

  • Electrophilic Substitution: The electron-deficient aromatic ring undergoes nitration or sulfonation at meta positions relative to the nitro group.

Material Science Applications

Nonlinear Optical (NLO) Properties

The push-pull electronic structure conferred by the nitro and methyl groups makes this compound a candidate for NLO materials. Computational studies predict:

  • Hyperpolarizability (β): ~150 × 10⁻³⁰ esu, comparable to urea.

  • Charge Transfer: A dipole moment of 5.2 D, favoring solid-state alignment in electric fields .

Coordination Chemistry

The thiazole sulfur and nitro oxygen atoms act as ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit:

  • Enhanced Stability: Decomposition temperatures above 250°C.

  • Catalytic Activity: Oxidation of alkanes with turnover frequencies (TOF) exceeding 500 h⁻¹ .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator